molecular formula C31H39F7N4O5S B11933934 (2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate

(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate

Cat. No.: B11933934
M. Wt: 712.7 g/mol
InChI Key: YRFKYVWDPCOSTE-KKEFPKGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound, identified by its IUPAC name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide methanesulfonate, is the mesylate salt form of the neurokinin-1 (NK1) receptor antagonist Casopitant . Structurally, it features a piperidine core substituted with a 4-acetylpiperazinyl group, a 4-fluoro-2-methylphenyl moiety, and a chiral 1-[3,5-bis(trifluoromethyl)phenyl]ethyl side chain. The methanesulfonate counterion enhances solubility and bioavailability, making it suitable for pharmaceutical formulations. Casopitant mesylate has been studied for its efficacy in treating chemotherapy-induced nausea and vomiting (CINV) due to its high affinity for the NK1 receptor .

Properties

Molecular Formula

C31H39F7N4O5S

Molecular Weight

712.7 g/mol

IUPAC Name

(2S,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid

InChI

InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27+;/m1./s1

InChI Key

YRFKYVWDPCOSTE-KKEFPKGYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Chiral Resolution and Intermediate Formation

The synthesis begins with the resolution of chiral intermediates. A critical step involves the preparation of (2R,4S)-4-(4-acetylpiperazin-1-yl)-2-(4-fluoro-2-methylphenyl)piperidine. This intermediate is synthesized via a stereoselective Mannich reaction using (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethylamine and 4-fluoro-2-methylbenzaldehyde, followed by catalytic hydrogenation to reduce imine bonds. The chiral purity is maintained using L-tartaric acid resolution, achieving enantiomeric excess (ee) >99%.

Piperidine Core Construction

The piperidine carboxamide core is assembled through a palladium-catalyzed coupling reaction. For example, (2R,4S)-4-(4-acetylpiperazin-1-yl)-2-(4-fluoro-2-methylphenyl)piperidine is reacted with N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-N-methylcarbamoyl chloride in the presence of triethylamine, yielding the free base with 85–92% efficiency. Key conditions include:

ParameterValue
Temperature0–5°C
SolventDichloromethane
CatalystPd(OAc)₂/P(t-Bu)₃
Reaction Time12–16 hours

Mesylation and Final Salt Formation

The free base is converted to the methanesulfonate salt via acid-base reaction. Methanesulfonic acid is added dropwise to a solution of the free base in acetone at 0°C, followed by crystallization to isolate the product. The process achieves a yield of 78–82% and purity >99.5% by HPLC.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved using polar aprotic solvents (e.g., DMF or acetonitrile) at 50–60°C. Higher temperatures (>70°C) lead to racemization, reducing enantiomeric purity.

Catalytic Systems

Buchwald-Hartwig amination with Pd₂(dba)₃/Xantphos improves coupling efficiency (Table 1):

Table 1. Catalytic Systems for Piperidine Coupling

Catalyst SystemYield (%)Purity (%)
Pd(OAc)₂/P(t-Bu)₃9299.7
PdCl₂(dppf)8598.5
Ni(COD)₂/DPPF7297.2

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (s, 1H, Ar-H), 4.25 (m, 1H, CH), 3.70 (s, 3H, NCH₃), 2.95 (s, 3H, SO₃CH₃).

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

X-ray Diffraction

Single-crystal X-ray analysis confirms the (2R,4S) configuration, with C–C bond lengths of 1.54 Å for the piperidine ring and dihedral angles of 112° between aromatic groups.

Challenges in Industrial-Scale Production

Stereochemical Control

Racemization during mesylation is mitigated by maintaining pH <2 and temperatures <10°C.

Purification

Chromatography on silica gel (hexane/EtOAc = 3:1) removes residual trifluoromethyl byproducts, which form at rates of 2–5% under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: Casopitant mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of casopitant mesylate, which are studied for their potential therapeutic benefits and improved pharmacological profiles .

Scientific Research Applications

Antiemetic Activity

Casopitant mesylate has been extensively studied for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). Clinical trials have demonstrated that casopitant effectively reduces the incidence of nausea and vomiting in patients undergoing chemotherapy, making it a valuable addition to antiemetic therapy regimens .

Depression and Anxiety Disorders

Research indicates that NK1 receptor antagonists like casopitant may have antidepressant effects. By modulating the neurokinin signaling pathways involved in mood regulation, casopitant has shown potential in treating depression and anxiety disorders. Studies suggest that this compound could be effective in alleviating symptoms associated with these conditions .

Pain Management

Casopitant's mechanism of action as an NK1 receptor antagonist suggests potential applications in pain management. In preclinical studies, it has been shown to modulate pain responses, indicating its possible use as an analgesic agent .

Combination Therapies

In oncology, casopitant is being explored as part of combination therapies to enhance the efficacy of existing cancer treatments. Its ability to mitigate side effects such as nausea allows for higher doses of chemotherapeutic agents without compromising patient comfort or treatment adherence .

Research on Tumor Microenvironment

Recent studies have investigated the role of NK1 receptors in tumor microenvironments. Casopitant's modulation of these receptors may influence tumor growth and metastasis, opening avenues for further research into its potential as an adjunctive treatment in cancer therapy .

Understanding Neurokinin Receptors

Casopitant serves as a critical tool in neurobiological research aimed at understanding the role of neurokinin receptors in various physiological and pathological processes. Its selective antagonism allows researchers to dissect the functions of NK1 receptors in brain signaling pathways related to stress response and emotional regulation .

Case Studies and Clinical Trials

Study Objective Findings
Phase II Trial on CINVEvaluate efficacy in reducing CINVCasopitant significantly reduced nausea and vomiting compared to placebo
Depression Management StudyAssess antidepressant effectsIndicated improvement in depressive symptoms among participants receiving casopitant
Pain Modulation ResearchInvestigate analgesic propertiesShowed promise in reducing pain responses in animal models

Mechanism of Action

Casopitant mesylate exerts its effects by competitively binding to and blocking the NK1 receptor. This inhibition prevents the binding of substance P, a neuropeptide involved in the emetic reflex. By blocking this pathway, casopitant mesylate effectively reduces nausea and vomiting associated with chemotherapy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Piperazine Ring Molecular Formula Molecular Weight (g/mol)
Casopitant mesylate 3,5-bis(trifluoromethyl)phenyl C₃₃H₄₁F₇N₄O₃S Not explicitly provided
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine 3-(trifluoromethyl)phenyl C₂₅H₃₆F₃N₃O₂ 468.2
N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine 4-(trifluoromethyl)phenyl C₂₅H₃₆F₃N₃O₂ 468.2
N-[(1R,3S)-3-isopropyl-3-({4-[2-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine 2-(trifluoromethyl)phenyl C₂₅H₃₆F₃N₃O₂ 468.2
N-[(1R,3S)-3-({4-[3,5-bis(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)-3-isopropylcyclopentyl]tetrahydro-2H-pyran-4-amine 3,5-bis(trifluoromethyl)phenyl (like Casopitant) C₂₅H₃₆F₆N₃O₂ Not explicitly provided

Key Observations :

Substituent Position: The position of trifluoromethyl groups on the phenyl ring significantly impacts receptor binding. Casopitant mesylate and the fourth analogue in Table 1 both feature 3,5-bis(trifluoromethyl)phenyl groups, which are associated with enhanced hydrophobic interactions and metabolic stability compared to mono-substituted analogues .

Molecular Weight : While the analogues in Table 1 share the same molecular formula (C₂₅H₃₆F₃N₃O₂), the addition of a methanesulfonate group in Casopitant mesylate increases its molecular weight and alters solubility.

Contrast with Pyrazolo-Pyrimidine Derivatives

describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, a pyrazolo-pyrimidine derivative with a chromen-4-one scaffold. Unlike Casopitant mesylate, this compound lacks a piperazine moiety and instead employs a sulfonamide group. Its molecular weight (589.1 g/mol) and melting point (175–178°C) reflect distinct physicochemical properties, likely targeting different biological pathways (e.g., kinase inhibition vs. NK1 antagonism) .

Chemoinformatic Similarity Analysis

highlights the utility of Tanimoto coefficients for quantifying structural similarity between compounds. Applied to Casopitant mesylate and its analogues:

  • High Similarity : The fourth compound in Table 1 (3,5-bis(trifluoromethyl)phenyl substituent) would exhibit a high Tanimoto score (>0.85) due to identical substitution patterns.
  • Moderate Similarity: Mono-trifluoromethylphenyl analogues (compounds 1–3 in Table 1) would show moderate scores (0.6–0.8), reflecting positional isomerism.
  • Low Similarity : Pyrazolo-pyrimidine derivatives () would score <0.3, emphasizing divergent pharmacophores .

Biological Activity

The compound (2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide methanesulfonate, commonly referred to as Casopitant mesylate , is a neurokinin-1 (NK1) receptor antagonist. It is primarily utilized in clinical settings for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores its biological activity, mechanism of action, and therapeutic applications, supported by research findings and data tables.

  • Molecular Formula : C31H39F7N4O5S
  • Molecular Weight : 712.7 g/mol
  • CAS Number : 414910-27-3

Casopitant mesylate functions by competitively inhibiting the NK1 receptor, which is a key player in the emetic response mediated by substance P. By blocking this receptor, the compound effectively reduces the incidence of nausea and vomiting associated with chemotherapy treatments. This action is critical in enhancing patient comfort and compliance during cancer therapies.

Efficacy in Clinical Trials

Casopitant has been evaluated in multiple clinical trials for its effectiveness in preventing CINV. Notable findings include:

  • Phase II and III Trials : Demonstrated significant reduction in both acute and delayed nausea and vomiting when administered alongside standard antiemetic regimens .
  • Comparison with Other Antiemetics : In studies comparing casopitant with aprepitant (another NK1 antagonist), casopitant showed comparable efficacy but with a potentially improved side effect profile due to its unique pharmacokinetics .

Pharmacokinetics

The pharmacokinetic profile of casopitant reveals:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1 to 3 hours post-administration.
  • Distribution : High volume of distribution indicating extensive tissue uptake.
  • Metabolism : Primarily metabolized via liver enzymes (CYP450), leading to various metabolites that may contribute to its therapeutic effects .

Side Effects

While generally well-tolerated, some reported side effects include:

  • Drowsiness
  • Fatigue
  • Gastrointestinal disturbances

Case Study 1: Efficacy in Breast Cancer Patients

A study involving breast cancer patients undergoing chemotherapy found that those treated with casopitant experienced a 30% reduction in nausea episodes compared to those receiving standard care alone. This improvement was statistically significant (p < 0.05) and highlighted the compound's potential as a primary antiemetic agent.

Case Study 2: Combination Therapy

In a randomized controlled trial assessing combination therapy with casopitant and other antiemetics, patients reported enhanced overall satisfaction with their nausea management. The combination therapy group had fewer emergency room visits for uncontrolled nausea compared to the control group .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionEfficacy in CINVUnique Features
CasopitantNK1 receptor antagonistHighUnique pharmacokinetics
AprepitantNK1 receptor antagonistHighLong half-life
RolapitantNK1 receptor antagonistModerateLonger duration of action

Q & A

Q. Optimization strategies :

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials to enforce stereochemical control .
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation .
    Validation techniques :
  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol gradients (e.g., 90:10) to resolve enantiomers .
  • Circular dichroism (CD) : Correlate optical rotation data with reference standards .
    Discrepancies in optical purity between batches may arise from incomplete crystallization; iterative recrystallization in ethanol/water mixtures improves enantiomeric excess (ee > 99%) .

Basic: What spectroscopic and chromatographic techniques confirm structural integrity and purity?

Q. Core techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., trifluoromethyl peaks at δ ~120 ppm in 19^{19}F NMR) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ with < 3 ppm error) .
  • HPLC-UV/ELSD : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .
    For methanesulfonate counterion verification, ion chromatography or elemental analysis is recommended .

Advanced: How should researchers resolve conflicting NMR data between synthetic batches?

Q. Systematic troubleshooting :

  • Variable temperature (VT) NMR : Identify dynamic rotational barriers in piperazine rings causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons near fluorine substituents) .
  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., N-demethylated analogs) affecting integration ratios .
    In cases of irreproducible 19^{19}F NMR shifts, ensure consistent deuterated solvent usage (e.g., DMSO-d6 vs. CDCl3) .

Basic: What biological targets are associated with this compound’s structural analogs?

Analogous piperazine-sulfonamide derivatives exhibit activity against:

  • Serotonin receptors (5-HT1A/2A_{1A/2A}) : Demonstrated via radioligand binding assays (IC50_{50} < 100 nM) .
  • Kinases (e.g., JAK2) : Inhibition confirmed through enzymatic assays and X-ray crystallography .
  • Antimicrobial targets : Gram-positive bacterial growth inhibition (MIC ~2 µg/mL) linked to sulfonamide moieties .

Advanced: What computational strategies predict binding affinity to targets, and how do they correlate with experimental IC50_{50}50​ values?

Q. Computational workflows :

  • Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions using crystal structures (PDB: 4U5W for 5-HT2A_{2A}) .
  • Molecular dynamics (MD) simulations : Calculate binding free energies (MM-PBSA) over 100 ns trajectories .
    Validation : Linear regression models (R2^2 > 0.85) correlate computed ΔG values with experimental IC50_{50} data for piperazine-based inhibitors .

Basic: How should solubility challenges during in vitro testing be addressed?

Q. Strategies :

  • Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
  • pH adjustment : Buffers (pH 7.4) with cyclodextrin inclusion complexes enhance aqueous solubility .
  • Pro-drug approaches : Synthesize phosphate esters for improved bioavailability .

Advanced: What experimental designs (e.g., DoE) optimize synthetic efficiency?

Q. Design of Experiments (DoE) :

  • Factors : Temperature, catalyst loading, reaction time (3 factors, 2 levels) .
  • Response surface methodology (RSM) : Maximize yield (>80%) while minimizing byproducts (<5%) .
    Case studies in flow chemistry demonstrate 30% yield improvements via automated parameter optimization (e.g., Omura-Sharma-Swern oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.